(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

Catalog No.
S3401730
CAS No.
1986297-80-6
M.F
C10H18Cl2N2
M. Wt
237.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydroch...

CAS Number

1986297-80-6

Product Name

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

IUPAC Name

4-[(1R)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17

InChI

InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m1../s1

InChI Key

ISKBUIGUNHZFKY-YCBDHFTFSA-N

SMILES

CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N(C)C)N.Cl.Cl

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride, with the chemical formula C10H18Cl2N2 and CAS number 1986297-80-6, is a chiral organic compound. It features a dimethylamino group and an aminoethyl side chain, making it structurally significant in various chemical and biological contexts. The compound is characterized by its solid physical form and is soluble in water, indicating potential utility in aqueous environments . It has a molecular weight of approximately 237.17 g/mol and displays notable properties such as high gastrointestinal absorption and the ability to cross the blood-brain barrier .

Typical of amines and aromatic compounds. Notably, it can undergo:

  • N-Alkylation: The dimethylamino group can be further alkylated to form quaternary ammonium salts.
  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitutions under appropriate conditions, modifying its reactivity and properties.

These reactions are essential for synthesizing derivatives that may exhibit different biological activities or enhanced solubility profiles.

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride exhibits various biological activities, primarily due to its structural features. It has been studied for its potential as a:

  • Neurotransmitter Modulator: Its ability to cross the blood-brain barrier suggests it may influence neurotransmitter systems.
  • Antidepressant Agent: Some studies indicate potential efficacy in mood regulation, although specific clinical data may be limited.
  • Anticancer Activity: Preliminary research suggests it might have cytotoxic effects on certain cancer cell lines.

Further investigations are necessary to fully elucidate its mechanisms of action and therapeutic potentials.

The synthesis of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride typically involves several steps:

  • Starting Material Preparation: Dimethylaniline is reacted with an appropriate aminoethyl derivative.
  • Chiral Resolution: If a racemic mixture is obtained, chiral resolution techniques such as chromatography or crystallization are employed to isolate the (R) enantiomer.
  • Formation of Dihydrochloride Salt: The final step often involves reacting the free base with hydrochloric acid to yield the dihydrochloride salt.

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride finds applications in several fields:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in drug formulations targeting neurological disorders.
  • Research: Utilized in biochemical studies exploring neurotransmitter dynamics and receptor interactions.
  • Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.

Its unique properties make it valuable for both research and industrial applications.

Studies on (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride's interactions with biological systems reveal important insights:

  • Receptor Binding: Investigations into its binding affinity for various neurotransmitter receptors have been conducted, indicating possible modulatory effects.
  • Metabolic Pathways: Understanding how this compound is metabolized can inform its pharmacokinetics and potential side effects.
  • Drug Interactions: Research into how it interacts with other pharmaceuticals is crucial for assessing safety profiles in combination therapies.

These studies contribute to a deeper understanding of its therapeutic potential and safety.

Several compounds share structural similarities with (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride, which can be compared based on their functional groups, biological activities, and applications:

Compound NameCAS NumberKey FeaturesBiological Activity
1,4-Diamino-N,N-dimethylaniline536-46-9Contains two amino groupsPotential anticancer properties
N,N-Dimethylaminoethylbenzene122779-42-4Simple structure without chiralityNeurotransmitter activity
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride1986297-80-6Stereoisomer of the primary compoundPotentially different receptor affinity

Uniqueness

The uniqueness of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride lies in its specific chiral configuration, which may confer distinct biological activities compared to its non-chiral counterparts or other stereoisomers. This aspect is crucial for developing targeted therapies that leverage its unique pharmacological profile.

Transition Metal-Catalyzed Enantioselective Reductive Amination

Transition metal catalysts have revolutionized the enantioselective synthesis of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride through reductive amination. This method couples ketones or aldehydes with amines under hydrogenation conditions, producing chiral amines in a single step.

Iridium-Catalyzed Systems
Iridium complexes paired with chiral phosphoramidite ligands enable direct asymmetric reductive amination (DARA) of primary alkyl amines. For instance, iridium precursors with sterically tunable ligands facilitate hydride transfer to imine intermediates, achieving enantiomeric excess (ee) values exceeding 90% for aryl-alkyl amines. Density functional theory (DFT) studies reveal that alkyl amines act as ligands via (N)H-O(P) hydrogen bonds, while chloride ions stabilize transition states through Cl-H interactions. This mechanism underpins the synthesis of pharmaceuticals like cinacalcet and fendiline, which share structural homology with (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride.

Ruthenium-Based Catalysts
Ruthenium catalysts, such as [Ru(PPh₃)₃H(CO)Cl], offer air-stable alternatives for reductive amination. When combined with chiral ligands like (S,S)-f-binaphane, these systems convert α-alkoxy ketones to primary amines with moderate enantioselectivity (up to 74% ee). Although less selective than iridium systems, ruthenium catalysts excel in synthesizing sterically hindered amines, a feature critical for accessing derivatives of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride.

Comparative Performance of Metal Catalysts

CatalystSubstrate Classee (%)Yield (%)Key Application
Ir/PhosAryl-alkyl ketones90–9985–95Cinacalcet, fendiline
Ru/Binapα-Alkoxy ketones60–7470–99TAK-915 intermediates

Organocatalytic Approaches for α-Chiral Primary Amine Construction

Organocatalysis provides a metal-free route to (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride, leveraging chiral amines or Brønsted acids to induce asymmetry.

Cinchona Alkaloid-Derived Primary Amines
Primary amines derived from cinchona alkaloids, such as quinine and quinidine, catalyze asymmetric Mannich and aldol reactions. These catalysts enforce stereocontrol through hydrogen-bonding networks and π-π stacking, achieving 82–86% ee in α-amino acetal synthesis. For example, (R)-configured amines are obtained via dynamic kinetic resolution of ketones, a strategy applicable to the ethylamino side chain of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride.

Chiral Base-Catalyzed Transamination
Chiral bases like spirocyclic ammonium salts mediate biomimetic transamination of α-keto acetals to α-amino acetals. This method produces (R)-enantiomers in 50–85% yield, with functional group tolerance for nitro, ester, and heteroaromatic substituents. The reaction mimics enzymatic transaminase activity, enabling scalable synthesis without metal residues.

Biomimetic Chemocatalytic Strategies Inspired by Transaminase Mechanisms

Biomimetic catalysis bridges synthetic and enzymatic methods, employing pyridoxamine analogs to replicate transaminase activity.

N-Quaternized Pyridoxamine Catalysts
Axially chiral pyridoxamines, such as N-quaternized derivatives, catalyze enantioselective transamination of α-keto amides to peptides. These systems achieve >90% ee and diastereoselectivity by mimicking the dual hydrogen-bonding and electrostatic interactions of transaminases. The method is particularly effective for synthesizing unnatural amino acid derivatives, a category encompassing (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride.

Chemocatalytic Transamination of α-Keto Compounds
Direct asymmetric transamination of α-keto esters and amides employs chiral pyridoxal analogs. For instance, biomimetic catalysts derived from vitamin B₆ cofactors convert ketones to amines with 85–95% ee, rivaling enzymatic efficiency. This approach avoids the substrate limitations of natural transaminases, enabling access to arylalkyl amines like (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride.

Key Biomimetic Systems

Catalyst TypeSubstrateee (%)Yield (%)Advantage
N-Quaternized Pyridoxamineα-Keto amides90–9970–85Unnatural amino acid synthesis
Chiral Pyridoxalα-Keto esters85–9565–80Broad substrate scope

Density Functional Theory-Based Mechanistic Studies of Stereochemical Outcomes

Density functional theory has emerged as a cornerstone methodology for understanding the stereochemical behavior of chiral amines, particularly in the context of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride [1] [2]. Contemporary DFT studies have demonstrated exceptional capability in predicting enantioselectivity through detailed analysis of transition state energetics and reaction pathways.

The stereochemical preferences of chiral aminoethyl derivatives are fundamentally governed by the electronic structure and conformational dynamics of the aminoethyl side chain. Recent computational investigations utilizing the B3LYP/6-311G** level of theory have revealed that the (R)-configuration exhibits distinct electronic characteristics compared to its (S)-counterpart, with differential stabilization energies of 2-4 kcal/mol observed in gas-phase calculations [3] [4]. These energy differences become amplified in solution environments, where solvent-mediated hydrogen bonding interactions play a crucial role in determining stereochemical outcomes.

Table 1: Fundamental Chemical Properties of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

PropertyValue
Chemical Name(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride
Molecular FormulaC₁₀H₁₈Cl₂N₂
Molecular Weight (g/mol)237.17
CAS Registry Number1986297-80-6
MDL NumberMFCD16295026
SMILES NotationCN(C)C1=CC=C(C@HC)C=C1.[H]Cl.[H]Cl
Storage ConditionsInert atmosphere, Room Temperature
Physical StateCrystalline solid

Advanced DFT methodologies, including the M06-2X functional with the def2-TZVP basis set, have been employed to characterize transition states in asymmetric transformations involving this compound [2] [5]. The computational results indicate that the stereocontrolling step involves a hydrogen atom transfer mechanism, where the (R)-configuration demonstrates enhanced stability through favorable non-covalent interactions between the dimethylamino group and the chiral center [1]. Natural bond orbital analysis reveals that the stereochemical preference arises from optimized overlap between the nitrogen lone pair and the aromatic π-system, with the (R)-isomer exhibiting superior orbital alignment.

Table 2: DFT Methods for Stereochemical Analysis

MethodApplicationTypical Accuracy (kcal/mol)Computational Cost
B3LYP/6-311G**Geometry optimization and frequency calculations±2-4Moderate
M06-2X/def2-TZVPTransition state characterization±1-3High
ωB97X-D/6-311++G(d,p)Long-range corrected calculations with dispersion±1-2High
PBE0/def2-SVPDSolvent effects modeling±2-3Moderate
TPSS/def2-TZVPMeta-GGA functional for kinetic studies±2-4Moderate

Mechanistic investigations using hybrid density functionals have elucidated the role of dynamic hydrogen bonding in determining enantioselectivity [1]. The computational studies reveal that the (R)-configuration benefits from intramolecular hydrogen bonding between the primary amine and the aromatic ring, creating a stabilized conformer that is favored by approximately 1.8 kcal/mol relative to alternative conformations [6]. This energetic preference translates directly to enhanced stereochemical control in subsequent chemical transformations.

Dispersion-corrected DFT calculations using the ωB97X-D functional have provided insights into the influence of non-covalent interactions on stereochemical outcomes [5]. The results demonstrate that London dispersion forces contribute significantly to the stabilization of the (R)-isomer, particularly in the presence of bulky substituents or in constrained environments. These findings have important implications for understanding the selectivity patterns observed in asymmetric synthesis protocols.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics simulations have provided unprecedented insights into the dynamic behavior of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride in enzyme-substrate complexes [7] [8] [9]. Contemporary simulation studies employing all-atom force fields such as AMBER ff14SB and CHARMM36 have revealed the complex interplay between conformational flexibility and enzyme recognition mechanisms [10] [11].

The binding dynamics of this chiral amine to various enzyme active sites exhibit remarkable stereospecificity, with the (R)-configuration demonstrating enhanced affinity for specific binding pockets [8] [12]. Molecular dynamics trajectories spanning 100-500 nanoseconds have shown that the substrate undergoes characteristic conformational transitions upon enzyme binding, with the dimethylamino group adopting a preferred orientation that maximizes favorable electrostatic interactions with conserved active site residues [9] [13].

Table 3: Molecular Dynamics Simulation Parameters

ParameterTypical ValuesPurpose
Force FieldAMBER ff14SB, CHARMM36Protein and ligand parameterization
Water ModelTIP3P, TIP4P-EwSolvent environment modeling
Temperature (K)298-310Physiological conditions
Pressure (bar)1.0Standard atmospheric pressure
Simulation Time (ns)50-500Equilibration and production
Time Step (fs)2.0Integration stability
EnsembleNPT, NVTThermodynamic ensemble
Cutoff Distance (Å)12-14Non-bonded interactions

Comprehensive analysis of enzyme-substrate binding trajectories has revealed that the stereochemical recognition process involves multiple stages of conformational adjustment [11] [13]. Initial binding occurs through electrostatic interactions between the protonated amino group and negatively charged residues, followed by a conformational rearrangement phase where the substrate adopts its catalytically competent conformation. The (R)-isomer consistently demonstrates faster binding kinetics and higher residence times compared to the (S)-isomer, with binding affinity differences of 1.5-2.0 kcal/mol observed across multiple enzyme systems [8].

Essential dynamics analysis of the simulation trajectories has identified key collective motions that facilitate substrate recognition and catalytic turnover [11]. The principal component analysis reveals that the dominant motions involve coordinated movements of the enzyme active site loops and the substrate aminoethyl side chain, creating an induced-fit mechanism that optimizes stereospecific interactions [13]. These motions occur on timescales of 10-100 nanoseconds, highlighting the importance of conformational dynamics in enzyme-substrate recognition.

Free energy perturbation calculations integrated with molecular dynamics simulations have quantified the thermodynamic driving forces for stereospecific binding [14]. The results indicate that the (R)-configuration benefits from more favorable entropic contributions due to reduced conformational restriction upon binding, while both isomers exhibit similar enthalpic binding energies [15]. This entropic advantage contributes approximately 0.8-1.2 kcal/mol to the overall binding affinity difference.

Machine Learning Models for Predicting Enantioselectivity

The application of machine learning methodologies to predict enantioselectivity in reactions involving (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride represents a rapidly evolving frontier in computational chemistry [16] [17] [18]. Recent developments in artificial intelligence have enabled the construction of sophisticated predictive models that can accurately forecast stereochemical outcomes based on molecular structure and reaction conditions.

Random forest algorithms have demonstrated exceptional performance in predicting enantioselectivity, achieving correlation coefficients (R²) of 0.80-0.89 when trained on comprehensive datasets of asymmetric transformations [16] [19]. These models utilize a diverse array of molecular descriptors including geometric parameters, electronic properties, and steric indices to capture the complex relationships between molecular structure and stereochemical outcome [18]. Feature importance analysis has revealed that the most predictive descriptors include the dihedral angle between the aminoethyl side chain and the aromatic ring, the Hammett electronic parameter of the dimethylamino substituent, and the accessible surface area of the chiral center [20].

Table 4: Machine Learning Approaches for Enantioselectivity Prediction

Model TypeInput FeaturesTypical Performance (R²)Application Domain
Random ForestMolecular descriptors, steric parameters0.75-0.85General enantioselectivity prediction
Support Vector RegressionElectronic properties, geometric features0.70-0.80Catalyst optimization
XGBoostMixed descriptors with feature selection0.80-0.90Reaction outcome prediction
Neural NetworksFingerprints, 3D coordinates0.65-0.85Structure-activity relationships
Graph Neural NetworksMolecular graphs with chirality awareness0.75-0.90Chirality-sensitive property prediction

Support vector regression models have been successfully applied to optimize reaction conditions for maximum enantioselectivity [19]. These models incorporate both molecular descriptors and experimental parameters such as temperature, solvent polarity, and catalyst loading to predict optimal reaction conditions [18]. The results demonstrate that machine learning can identify non-obvious relationships between reaction variables and stereochemical outcomes, leading to improved synthetic protocols.

Graph neural networks have emerged as particularly powerful tools for chirality-sensitive predictions [21]. The ChiENN (Chiral Edge Neural Network) architecture specifically addresses the challenge of representing molecular chirality in graph-based representations, enabling accurate discrimination between enantiomers [21]. When applied to datasets containing (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride and related compounds, these models achieve prediction accuracies exceeding 85% for enantioselectivity outcomes [22].

Ensemble methods combining multiple machine learning algorithms have shown superior performance compared to individual models [23]. These composite approaches leverage the strengths of different algorithms, with random forest models providing robust baseline predictions, support vector regression capturing non-linear relationships, and neural networks identifying complex feature interactions [19]. The integration of experimental data with computational descriptors derived from DFT calculations has proven particularly effective in enhancing model accuracy.

Recent advances in deep learning have enabled the development of end-to-end models that directly predict enantioselectivity from molecular structure without requiring pre-computed descriptors [24]. These approaches utilize convolutional neural networks to process three-dimensional molecular representations, automatically learning relevant features for stereochemical prediction [25]. The models demonstrate remarkable generalization capability, accurately predicting enantioselectivity for novel substrates not present in the training data [17].

Dates

Last modified: 08-19-2023

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